![molecular formula C17H17N3O2 B2651061 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396680-81-1](/img/structure/B2651061.png)
2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” seems to be a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
While the exact synthesis process for “2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is not available, a similar compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .Applications De Recherche Scientifique
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health challenge, and there is a continuous need for effective anti-TB drugs. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Notably, several compounds from this series demonstrated significant inhibitory effects against MTB H37Ra, with low IC50 values ranging from 1.35 to 2.18 μM . These findings suggest potential therapeutic applications in TB treatment.
Discoidin Domain Receptor 1 (DDR1) Inhibition
The compound’s structure suggests it may interact with specific protein targets. One such target is DDR1, a receptor involved in cell adhesion and migration. Inhibiting DDR1 has implications for cancer therapy, fibrosis, and tissue repair. Researchers have optimized 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives as selective DDR1 inhibitors, aiming for oral bioavailability . Further studies could explore its potential in treating DDR1-related diseases.
Functionalization and Material Science
Pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest, have gained attention in material science due to their photophysical properties. These compounds can be functionalized for various applications, such as organic electronics, sensors, and optoelectronic devices. Researchers have synthesized highly functionalized pyrazolo[1,5-a]pyrimidines, and their versatility makes them promising candidates for innovative materials .
Green Synthesis and Scalability
Efficient and environmentally friendly synthetic routes are crucial for practical applications. Researchers have developed a green synthesis method for novel functionalized compounds, including 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide . The scalability of this reaction has been demonstrated, emphasizing its practicality for large-scale production . This finding opens doors for industrial applications.
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict how a compound interacts with specific proteins. Docking studies with 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives reveal their suitability for further development. Understanding binding interactions informs drug design and optimization .
Cell Viability Assessment
Assessing cytotoxicity is essential for drug safety. Researchers have evaluated the toxicity of active compounds derived from this family. Fortunately, 2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide derivatives were found to be non-toxic to human cells, making them promising candidates for further investigation .
Propriétés
IUPAC Name |
2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-10,12H,2,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELVAXFHJNFZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

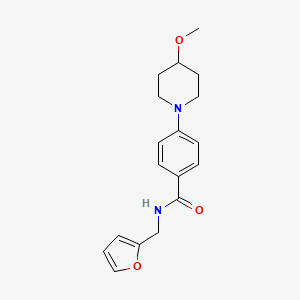


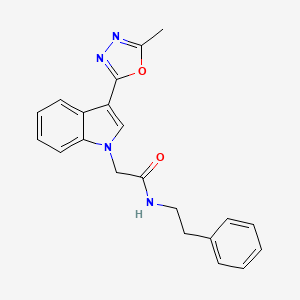
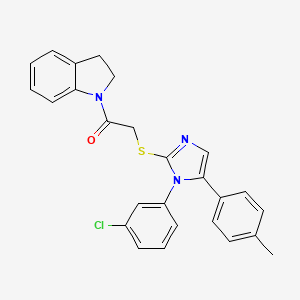
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)
![3-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2650987.png)
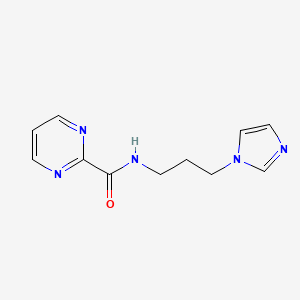
![1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine](/img/structure/B2650991.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2650992.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
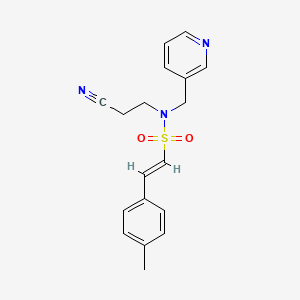
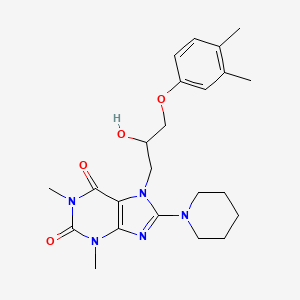
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)